molecular formula C17H21N5O2 B2390292 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034491-12-6

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Cat. No. B2390292
CAS RN: 2034491-12-6
M. Wt: 327.388
InChI Key: ZFNQOZZXDMRTLP-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Derivatives Bearing Triazole Rings

Research highlights the synthesis of N-substituted pyrrolidine derivatives bearing the triazole ring, demonstrating significant biological activities due to their hydrogen bonding, solubility, dipole character, and rigidity. These derivatives are synthesized using a precursor that undergoes reactions with substituted benzoyl chlorides and benzyl bromides, leading to the creation of novel amides and amines (Tangella Nagendra Prasad et al., 2021).

Antimicrobial Activity

A series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity, illustrating the potential of triazole-containing compounds in addressing microbial resistance (V. Sunitha et al., 2017).

Catalytic Applications

Compounds featuring triazole and azetidine units have been used as catalysts in chemical reactions. For instance, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and compatibility with various functional groups (Salih Ozcubukcu et al., 2009).

Anticancer Agents

A study on thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids revealed potent anticancer activity against multiple cancer cell lines, further supporting the therapeutic potential of triazole-containing compounds (K. Battula et al., 2017).

properties

IUPAC Name

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-24-16-6-8-20(12-16)14-4-2-13(3-5-14)17(23)21-10-15(11-21)22-9-7-18-19-22/h2-5,7,9,15-16H,6,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQOZZXDMRTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

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